6-Chlorothiazolo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chlorothiazolo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C6H3ClN2S. It is part of the thiazolo[4,5-c]pyridine family, which is known for its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorothiazolo[4,5-c]pyridine typically involves the cyclization of pyridine derivatives with thiazole moieties. One common method involves the use of 1-(6-methoxypyridin-2-yl)-thiourea, which undergoes cyclization in the presence of lithium bromide and bromine in acetic acid to yield the target compound . The reaction conditions are generally mild, with the reaction being carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production. The use of readily available reagents and mild reaction conditions makes this compound a viable candidate for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chlorothiazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. These reactions typically occur under mild conditions.
Oxidation and Reduction:
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield aminothiazolo[4,5-c]pyridine derivatives .
Scientific Research Applications
6-Chlorothiazolo[4,5-c]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of novel compounds with potential pharmacological activities, such as antimicrobial, anti-inflammatory, and antitumor properties.
Biology: The compound has been studied for its interactions with various biological targets, including enzymes and receptors.
Industry: It is used in the development of new materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 6-Chlorothiazolo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth and survival pathways. The compound’s structure allows it to form strong interactions with the active site of the enzyme, thereby inhibiting its activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: Another member of the thiazolo[4,5]pyridine family, known for its pharmacological activities.
Thiazolo[5,4-b]pyridine: Similar in structure but with different biological activities and applications.
Uniqueness
6-Chlorothiazolo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can be further modified to yield a variety of derivatives with diverse biological activities. Its ability to inhibit PI3K also sets it apart from other similar compounds.
Biological Activity
6-Chlorothiazolo[4,5-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer and other diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
This compound primarily acts as an inhibitor of the c-KIT protein, a receptor tyrosine kinase implicated in several malignancies, including gastrointestinal stromal tumors (GISTs). The inhibition of c-KIT leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound's binding to the active site of c-KIT prevents downstream signaling that promotes tumor growth and survival .
Key Biochemical Pathways
- Inhibition of c-KIT : The compound effectively inhibits the kinase activity of c-KIT, leading to decreased proliferation of GIST-T1 and HMC1.2 cancer cells.
- Induction of Apoptosis : By blocking c-KIT signaling pathways, this compound induces programmed cell death in affected cells.
- Cell Cycle Arrest : The compound also causes cell cycle arrest, further contributing to its anti-cancer effects .
Structure-Activity Relationships (SAR)
Recent studies have explored the SAR of thiazolo[4,5-c]pyridine derivatives, revealing that specific modifications can enhance biological activity. For instance:
- Substituent Effects : The presence of electron-donating groups at certain positions on the thiazolo ring enhances inhibitory potency against c-KIT.
- Enzymatic Inhibition : Derivatives have shown varying degrees of inhibitory activity against c-KIT mutants resistant to standard treatments like imatinib. For example, a derivative labeled as 6r exhibited an IC50 of 4.77 μM against the c-KIT V560G/D816V double mutant .
In Vitro Studies
In vitro assays demonstrated that this compound derivatives significantly inhibited cell proliferation in various cancer cell lines:
- GIST-T1 Cells : Significant reduction in cell viability was observed with IC50 values indicating potent activity.
- HMC1.2 Cells : Similar effects were noted, with derivatives showing enhanced selectivity for c-KIT expressing cells compared to non-expressing counterparts.
In Vivo Studies
Animal model studies have indicated that lower doses of this compound can inhibit tumor growth effectively without significant toxicity. These findings suggest a favorable therapeutic index for potential clinical applications .
Metabolic Pathways and Pharmacokinetics
The metabolism of this compound involves interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions is essential for predicting pharmacokinetic behavior and optimizing dosing regimens.
Summary Table
Activity | IC50 Value (μM) | Target |
---|---|---|
c-KIT Inhibition | 4.77 | c-KIT V560G/D816V mutant |
Proliferation Inhibition (GIST) | 1.15 | HMC1.2 cells |
Apoptosis Induction | N/A | GIST-T1 and HMC1.2 cells |
Properties
Molecular Formula |
C6H3ClN2S |
---|---|
Molecular Weight |
170.62 g/mol |
IUPAC Name |
6-chloro-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3ClN2S/c7-6-1-5-4(2-8-6)9-3-10-5/h1-3H |
InChI Key |
DVSOURNIXIOXKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)N=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.